(R)-N,N-Dimethyl-2-piperidinemethanamine 2HCl
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Overview
Description
®-N,N-Dimethyl-2-piperidinemethanamine 2HCl is a chiral amine compound that is often used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes a piperidine ring and a dimethylamino group, making it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,N-Dimethyl-2-piperidinemethanamine 2HCl typically involves the reaction of ®-2-piperidinemethanamine with formaldehyde and dimethylamine. This reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The reaction can be summarized as follows:
Starting Materials: ®-2-piperidinemethanamine, formaldehyde, dimethylamine.
Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Purification: The product is then purified using crystallization or distillation techniques to obtain the pure ®-N,N-Dimethyl-2-piperidinemethanamine 2HCl.
Industrial Production Methods
In an industrial setting, the production of ®-N,N-Dimethyl-2-piperidinemethanamine 2HCl is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors allows for better control over reaction parameters and scalability.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N,N-Dimethyl-2-piperidinemethanamine 2HCl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines, depending on the reaction conditions and reagents used.
Scientific Research Applications
®-N,N-Dimethyl-2-piperidinemethanamine 2HCl has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-N,N-Dimethyl-2-piperidinemethanamine 2HCl involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type.
Comparison with Similar Compounds
Similar Compounds
(S)-N,N-Dimethyl-2-piperidinemethanamine 2HCl: The enantiomer of the compound with similar chemical properties but different biological activity.
N-Methyl-2-piperidinemethanamine: A structurally similar compound with one less methyl group.
N,N-Dimethyl-3-piperidinemethanamine: A positional isomer with the dimethylamino group at a different position on the piperidine ring.
Uniqueness
®-N,N-Dimethyl-2-piperidinemethanamine 2HCl is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and industrial applications where stereochemistry plays a crucial role.
Properties
IUPAC Name |
N,N-dimethyl-1-[(2R)-piperidin-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)7-8-5-3-4-6-9-8/h8-9H,3-7H2,1-2H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQYLBWVRBQOGI-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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